

In-Depth Technical Guide: N-Methoxyanhydrovobasinediol Spectroscopic Data

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Compound of Interest

Compound Name: *N-Methoxyanhydrovobasinediol*

Cat. No.: *B15589612*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic profile of a natural product is paramount for its identification, characterization, and further development. This guide provides a detailed overview of the available spectroscopic data for **N-Methoxyanhydrovobasinediol**, a monoterpene indole alkaloid isolated from the plant *Gelsemium elegans*. The information presented is compiled from the primary literature that first described the compound's structure.

Spectroscopic Data Summary

The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **N-Methoxyanhydrovobasinediol**. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectroscopic Data for N-Methoxyanhydrovobasinediol (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20	m	H-9	
6.85	m	H-10, H-11, H-12	
5.40	q	6.8	H-19
4.15	d	4.8	H-5
4.00	s	N-OCH ₃	
3.84	d	10.0	
3.48	d	10.0	H-21 β
3.42	m	H-3	
3.05	m	H-15	
2.75	s	N-CH ₃	
2.60	m	H-16	
2.30	m	H-6 α	
2.15	m	H-14	
1.85	m	H-6 β	
1.65	d	6.8	

Table 2: ^{13}C NMR Spectroscopic Data for N-Methoxyanhydrovobasinediol (CDCl_3)

Chemical Shift (δ) ppm	Carbon Type	Assignment
152.0	C	C-2
138.5	C	C-13
134.0	C	C-8
128.5	CH	C-11
122.0	CH	C-9
120.0	C	C-20
119.5	CH	C-10
108.0	CH	C-12
85.0	C	C-7
65.0	CH	C-5
63.5	OCH ₃	N-OCH ₃
60.0	CH ₂	C-21
58.0	CH	C-3
54.0	C	C-16
42.5	CH ₃	N-CH ₃
38.0	CH	C-15
35.5	CH	C-14
32.0	CH ₂	C-6
13.0	CH ₃	C-18

Table 3: Mass Spectrometry Data for N-Methoxyanhydrovobasinediol

Technique	Ionization Mode	m/z	Assignment
High-Resolution Mass Spectrometry (HRMS)	Electron Impact (EI)	352.1787	[M] ⁺ (Calculated for C ₂₁ H ₂₄ N ₂ O ₃ : 352.1787)
Low-Resolution Mass Spectrometry (LRMS)	Electron Impact (EI)	352 (100%)	[M] ⁺
337 (45%)	[M - CH ₃] ⁺		
321 (30%)	[M - OCH ₃] ⁺		
293 (25%)	[M - C ₂ H ₅ O ₂] ⁺		
184 (80%)			
174 (60%)			

Experimental Protocols

The spectroscopic data presented above were obtained following established protocols for the isolation and characterization of natural products. The general procedures are outlined below.

Isolation of N-Methoxyanhydrovobasinediol

The compound was isolated from the whole plant material of *Gelsemium elegans*. The dried and powdered plant material was extracted with methanol. The crude methanol extract was then subjected to a series of chromatographic separation techniques, including solvent-solvent partitioning and column chromatography over silica gel, to yield the pure compound.

NMR Spectroscopy

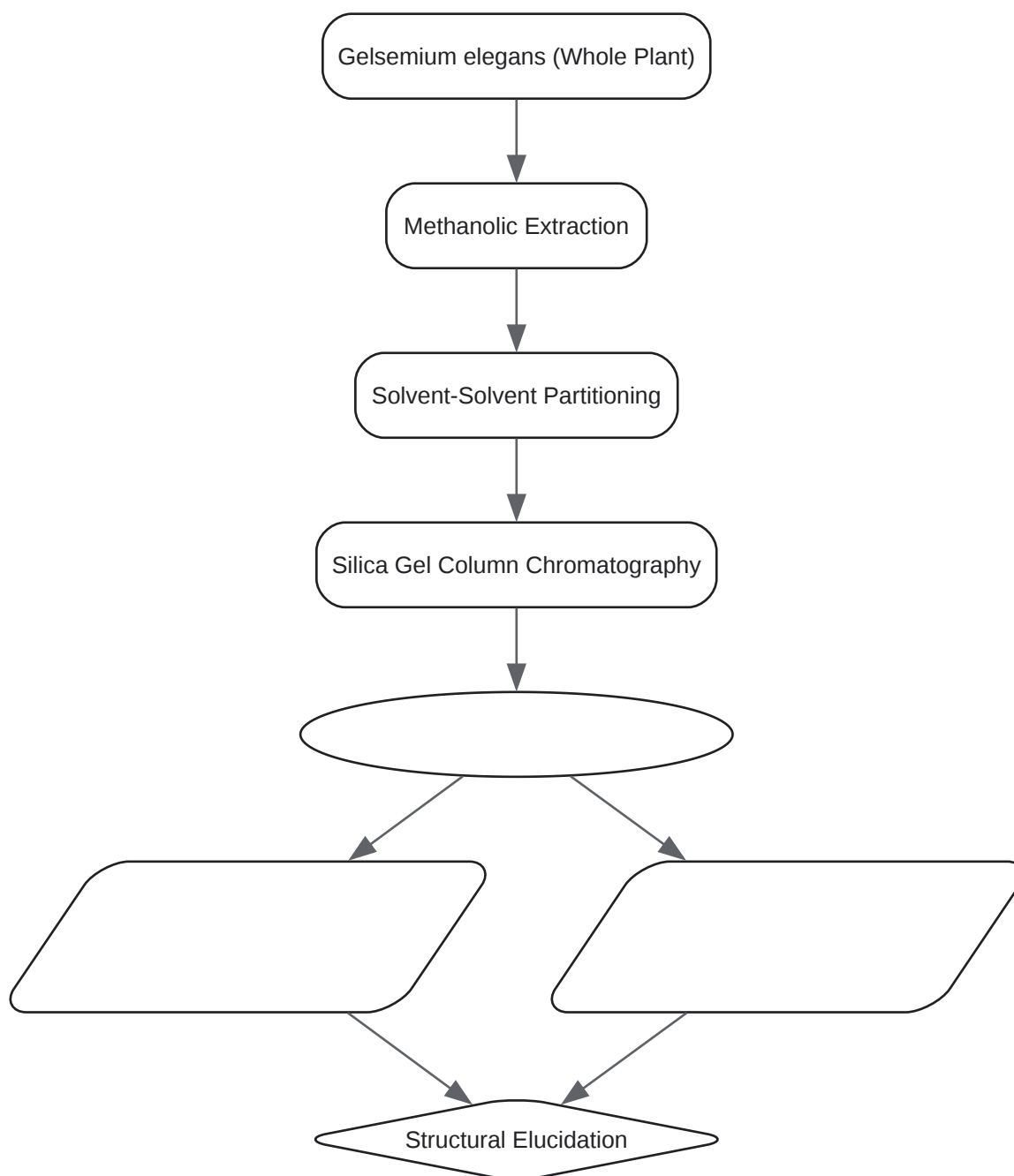
¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were obtained on a double-focusing mass spectrometer using electron impact (EI) ionization. Low-resolution mass spectra were also recorded using EI ionization. The relative intensities of the major fragments are reported as a percentage of the base peak.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **N-Methoxyanhydrovobasinediol**.



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Isolation and Spectroscopic Analysis Workflow.

- To cite this document: BenchChem. [In-Depth Technical Guide: N-Methoxyanhydrovobasinediol Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15589612#n-methoxyanhydrovobasinediol-spectroscopic-data-nmr-ms>]

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